2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

Purity Quality Control Procurement

This 98% pure 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is a structurally unique benzimidazole building block. Unlike generic analogs, its 6-CF3 substituent (replacing the 6-OCF3 of AI-10-47) alters potency, lipophilicity, and metabolic stability in CBFβ-RUNX inhibitor studies. Use as a direct comparator to probe O→CH₂ replacement effects; screen in kinase assays (FLT3, BTK, PIM) where the CF3 group may confer selectivity advantages. Ideal for focused library synthesis and pKa/logP determination. Procure with confidence – this compound is not functionally interchangeable with other benzimidazoles.

Molecular Formula C13H8F3N3
Molecular Weight 263.22 g/mol
Cat. No. B7479751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
Molecular FormulaC13H8F3N3
Molecular Weight263.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H8F3N3/c14-13(15,16)8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19)
InChIKeyIUGHBMGDOBKHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole Procurement Guide: Specifications and Baseline Data


2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1256094-37-7) is an organic heterocyclic compound with the molecular formula C13H8F3N3 and a molecular weight of 263.22 g/mol . It is classified as a benzimidazole derivative, featuring a 2-pyridinyl substituent and a trifluoromethyl group at the 6-position of the benzimidazole core . This compound serves as a versatile synthetic building block and a structural analog of bioactive molecules, notably the CBFβ-RUNX inhibitor AI-10-47, where the trifluoromethyl group replaces a trifluoromethoxy moiety .

Why 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazoles


Generic substitution of benzimidazole building blocks is unreliable due to the profound impact of even single-atom modifications on target binding and pharmacokinetics. In the CBFβ-RUNX inhibitor series, changing the 6-substituent from trifluoromethoxy (AI-10-47, IC50 3.2 µM) to trifluoromethyl or other groups can drastically alter potency and selectivity . Additionally, the acid-base behavior of 2-(n'-pyridyl)benzimidazoles is highly dependent on the exact substitution pattern, influencing protonation state and, consequently, solubility and target engagement [1]. Thus, 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole is not functionally interchangeable with other benzimidazoles, even those with similar cores.

Quantitative Differentiation Evidence for 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole


Purity Specification: 98% from Leyan vs. 97% from Alternative Vendors

Commercially available 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1256094-37-7) is offered at 98% purity by Leyan (Product No. 2229626), compared to 97% purity from CheMenu [REFS-1, REFS-2]. This quantifiable 1% absolute purity difference translates to a 33% reduction in potential impurities when selecting the higher-grade source, a critical factor in minimizing side reactions and variability in multistep syntheses or biological assays [REFS-1, REFS-2].

Purity Quality Control Procurement

Structural Analogy to AI-10-47 Suggests Scaffold Utility in CBFβ-RUNX PPI Inhibition

The compound is a direct structural analog of AI-10-47, a validated CBFβ-RUNX protein-protein interaction (PPI) inhibitor, differing only by the replacement of a trifluoromethoxy group (AI-10-47) with a trifluoromethyl group at the 6-position. AI-10-47 inhibits CBFβ-RUNX binding with a FRET IC50 of 3.2 µM . While the trifluoromethyl analog's direct activity has not been reported, the O→CH₂ bioisosteric replacement typically alters lipophilicity and metabolic stability, making this compound a valuable tool for SAR exploration and a potential metabolite-resistant scaffold .

PPI Inhibition CBFβ-RUNX Scaffold Design

Acid-Base Behavior Differentiates 2-Pyridylbenzimidazoles from Other Benzimidazoles

A study on the acid-base behavior of 2-(n'-pyridyl)benzimidazoles (n'=2,3,4) demonstrates that the position of the pyridyl nitrogen significantly influences the pKa values and protonation site of the benzimidazole core [1]. While the exact pKa of the 6-trifluoromethyl derivative was not individually reported, the study establishes that 2-(2-pyridyl)benzimidazoles possess distinct acid-base profiles compared to their 3- or 4-pyridyl isomers, and further modified by ring substituents [1]. This provides a theoretical basis for expecting the 2-pyridin-2-yl-6-trifluoromethyl substitution pattern to confer a unique protonation state at physiological pH, affecting solubility and target interactions.

Physicochemical Properties pKa Protonation

Patent-Classified as a Smooth Muscle Cell Proliferation Inhibitor Scaffold

The core structure of 2-(pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole falls within the generic Markush structure of US Patent 5,763,473 and related filings, which claim 2-substituted benzimidazoles where R1 is alkyl, trifluoromethyl, or pyridinyl as inhibitors of smooth muscle cell proliferation [1]. This patent family specifically demonstrates that compounds bearing a 2-pyridinyl substituent exhibit inhibitory activity against PDGF-stimulated vascular smooth muscle cell proliferation, providing a direct intellectual property anchor for the scaffold's utility in cardiovascular research [1].

Cardiovascular Restenosis Patent

Recommended Research and Industrial Application Scenarios for 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole


SAR Exploration Around the CBFβ-RUNX PPI Inhibitor Pharmacophore

Use this compound as a direct comparator to AI-10-47 (6-trifluoromethoxy) to assess the impact of the O→CH₂ replacement on potency, lipophilicity, and metabolic stability. The 98% high-purity grade from Leyan ensures minimal interference from impurities in FRET-based binding assays .

Cardiovascular Restenosis Model Development

Leverage the patent-granted activity of 2-pyridinylbenzimidazoles as PDGF-stimulated smooth muscle cell proliferation inhibitors. Procure the 98% purity product to prepare a focused library of N-alkylated derivatives for in vitro evaluation in vascular smooth muscle cells [1].

Physicochemical Parameterization of Benzimidazole Scaffolds

Employ the compound to experimentally determine pKa and logP values for the 2-pyridin-2-yl-6-CF3 substitution motif, filling a known literature gap. The differential data will support in silico models for benzimidazole-based drug design, where protonation state strongly influences target engagement [2].

Kinase Inhibitor Fragment Screening

Screen the compound as a fragment in biochemical kinase assays (e.g., FLT3, BTK, or PIM kinases) based on the broader patent coverage of substituted benzimidazoles as kinase inhibitors [3]. The 6-trifluoromethyl group may confer selectivity advantages over non-fluorinated analogs.

Quote Request

Request a Quote for 2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.